molecular formula C19H19F2NO B1325664 3,4-Difluoro-3'-piperidinomethyl benzophenone CAS No. 898793-60-7

3,4-Difluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1325664
CAS No.: 898793-60-7
M. Wt: 315.4 g/mol
InChI Key: JLZJAYUNRAEWFA-UHFFFAOYSA-N
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Description

3,4-Difluoro-3’-piperidinomethyl benzophenone is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, and a piperidinomethyl group attached to the benzophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3’-piperidinomethyl benzophenone typically involves the following steps:

    Formation of Benzophenone: The benzophenone core can be synthesized via Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Attachment of Piperidinomethyl Group: The piperidinomethyl group can be introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzophenone derivative under basic conditions.

Industrial Production Methods

Industrial production of 3,4-Difluoro-3’-piperidinomethyl benzophenone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to alcohols.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzophenone derivatives

Scientific Research Applications

3,4-Difluoro-3’-piperidinomethyl benzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and piperidinomethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzophenone: Lacks the piperidinomethyl group, resulting in different chemical and biological properties.

    3,4-Difluoro-4’-piperidinomethyl benzophenone: Similar structure but with a different substitution pattern on the benzene ring.

    3,4-Dichloro-3’-piperidinomethyl benzophenone: Chlorine atoms instead of fluorine, leading to variations in reactivity and applications

Uniqueness

3,4-Difluoro-3’-piperidinomethyl benzophenone is unique due to the presence of both fluorine atoms and the piperidinomethyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZJAYUNRAEWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643166
Record name (3,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-60-7
Record name Methanone, (3,4-difluorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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